3,4-Dichloro-2,5-diphenylthiophene
Description
Contextual Significance within Thiophene (B33073) Chemistry
Thiophenes are a well-established class of heterocyclic compounds that are foundational to many areas of materials science and medicinal chemistry. Their derivatives are known for their electronic properties, making them key components in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). The introduction of different substituents onto the thiophene ring allows for the fine-tuning of these properties.
The presence of phenyl groups, as in 2,5-diphenylthiophene (B121853), can enhance the thermal stability and influence the optical and electronic characteristics of the molecule. ontosight.ai Chlorination of the thiophene ring is a common strategy to modify its reactivity and electronic nature. For instance, 2,5-dichlorothiophene (B70043) is a known intermediate in the synthesis of more complex thiophene derivatives. chemicalbook.com
Theoretically, the combination of these features in 3,4-Dichloro-2,5-diphenylthiophene would result in a molecule with a unique set of properties. The phenyl groups at the 2 and 5 positions would likely contribute to a more rigid and planar structure, potentially influencing its solid-state packing and charge transport properties. The chlorine atoms at the 3 and 4 positions would be expected to have a significant impact on the electron distribution within the thiophene ring. However, without specific studies on this compound, its precise significance remains a matter of scientific conjecture.
Historical Development of Research on the Compound
A thorough review of available scientific literature does not reveal a clear historical timeline for the research and development of this compound. There are no seminal papers that report its initial synthesis or characterization.
Research on related compounds is well-documented. For example, the synthesis of various substituted thiophenes has been an active area of research for decades. organic-chemistry.org The synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives through palladium-catalyzed Suzuki cross-coupling reactions has been reported, starting from 3,4-dibromo-2,5-dichlorothiophene (B1310887). proquest.com This suggests a potential, though unconfirmed, synthetic pathway to the target molecule.
Overview of Key Research Areas and Paradigms
Given the lack of specific research on this compound, there are no established key research areas or paradigms for this compound. Based on the study of analogous structures, potential areas of investigation could include:
Organic Electronics: Its structure suggests potential as a building block for organic semiconductors. Research would likely focus on its charge mobility, energy levels, and performance in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Materials Science: The compound's predicted rigidity and potential for intermolecular interactions could make it a candidate for the development of novel crystalline materials with interesting optical or electronic properties.
Synthetic Chemistry: The development of an efficient and selective synthesis for this compound would be a significant research contribution in itself.
It is important to reiterate that these are speculative areas of interest based on the chemical structure and the known applications of similar thiophene derivatives.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2,5-diphenylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2S/c17-13-14(18)16(12-9-5-2-6-10-12)19-15(13)11-7-3-1-4-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBYZZVALXJYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dichloro 2,5 Diphenylthiophene and Its Derivatives
Classical Synthetic Routes
Traditional methods for the synthesis of the thiophene (B33073) core, including 3,4-Dichloro-2,5-diphenylthiophene, have historically relied on cycloaddition and halogenation reactions. These foundational techniques have been instrumental in the development of thiophene chemistry.
Cycloaddition Reactions (e.g., with sulfur dichloride and acetylenes)
Cycloaddition reactions represent a direct and fundamental approach to constructing the thiophene ring. A notable classical method involves the reaction of a 1,4-diaryl-1,3-butadiyne with a sulfur-transfer reagent. While specific examples for the direct synthesis of this compound via this route are not extensively documented, the general principle involves the [4+1] cycloaddition of a conjugated system with a sulfur source.
Thiophene S-oxides can undergo cycloaddition reactions with alkynes. rsc.org For instance, thiophenes treated with alkynes in the presence of an oxidizing agent like m-chloroperoxybenzoic acid can yield substituted arenes through a cycloaddition-extrusion pathway. rsc.org Thiophene S-oxides themselves can be prepared and then reacted with alkynes. rsc.orgrsc.org These reactions can also be extended to cycloadditions with allenes and benzyne. rsc.orgacs.org
A more direct conceptual approach would be the reaction of diphenylacetylene (B1204595) with a source of dichlorosulfur, though this specific reaction is not commonly cited. A plausible, though challenging, route could involve the reaction of 1,4-diphenyl-1,3-butadiyne with sulfur dichloride (SCl₂). This type of reaction, however, can be difficult to control and may lead to a mixture of products.
A related classical synthesis is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. For the target molecule, this would necessitate the synthesis of 3,4-dichloro-1,4-diphenyl-1,4-butanedione, which is not a readily available starting material.
Halogenation Approaches to Thiophene Cores
Halogenation of a pre-formed thiophene ring is a more common and often more practical classical approach. The synthesis of this compound can be envisioned starting from 2,5-diphenylthiophene (B121853). The halogenation of thiophene is known to occur readily, often leading to polyhalogenated products if not carefully controlled. iust.ac.ir
The direct chlorination of 2,5-diphenylthiophene would likely proceed via electrophilic aromatic substitution. However, controlling the regioselectivity to obtain the 3,4-dichloro derivative can be challenging. The phenyl substituents at the 2- and 5-positions direct incoming electrophiles to the 3- and 4-positions. The reaction would typically employ a chlorinating agent such as chlorine gas, sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor dichlorination at the desired positions and minimize side reactions or over-halogenation.
A study on the halogenation of thiophene in a two-phase water-benzene system using permanganate (B83412) and chloride has been reported to produce 2-chlorothiophene (B1346680) or 2,5-dichlorothiophene (B70043). researchgate.net While not directly applicable to the synthesis of the title compound, it demonstrates an alternative halogenation method. Research has also been conducted on the synthesis and characterization of 2,5-dihalo-3,4-dinitrothiophenes, which starts with the halogenation of thiophene. researchgate.net
Modern and Green Chemistry Synthetic Strategies
Contemporary synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methodologies. The synthesis of substituted thiophenes, including this compound, has benefited from these advancements.
Metal-Catalyzed Coupling Reactions for Thiophene Ring Formation
Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds. Palladium-, copper-, and rhodium-catalyzed reactions are at the forefront of modern thiophene synthesis. mdpi.comorganic-chemistry.org These methods often offer high regioselectivity and functional group tolerance.
A powerful strategy for constructing highly substituted thiophenes involves the metal-catalyzed coupling of various precursors. For instance, copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to substituted thiophenes. organic-chemistry.org A synthesis of 3,4-biaryl-2,5-dichlorothiophene has been achieved starting from 3,4-dibromo-2,5-dichlorothiophene (B1310887) and arylboronic acids using a palladium catalyst. proquest.com This demonstrates the feasibility of introducing aryl groups onto a pre-halogenated thiophene core.
Rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes is another modern approach to highly substituted thiophenes. organic-chemistry.org Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is a powerful atom-economical method for the regioselective synthesis of substituted thiophenes. mdpi.com
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3,4-dibromo-2,5-dichlorothiophene, Arylboronic acids | 3,4-Biaryl-2,5-dichlorothiophene | Moderate to Good | proquest.com |
| Copper | 1,4-diiodo-1,3-dienes, Potassium sulfide | Substituted thiophenes | - | organic-chemistry.org |
| Rhodium | 1,2,3-thiadiazoles, Alkynes | Highly substituted thiophenes | - | organic-chemistry.org |
Electrochemical Synthesis and Functionalization of Thiophene Derivatives
Electrochemical methods offer a green alternative to traditional chemical synthesis, often avoiding harsh reagents and reducing waste. The electrochemical polymerization of thiophene and its derivatives has been extensively studied. winona.edudtic.mil While primarily focused on producing conductive polymers, the underlying principles of electrochemical functionalization can be applied to the synthesis of discrete molecules.
The synthesis of water-soluble thiophene derivatives has been achieved and their electrochemical characterization performed. researchgate.net This involves the synthesis of (3-thenyl)triethylammonium bromide and perchlorate, showcasing the functionalization of the thiophene ring for specific applications. researchgate.net The electrochemical synthesis can be used to form films of polythiophene on substrates, and the process can be influenced by the presence of other thiophene derivatives like bithiophene or terthiophene. winona.edudtic.mil
While direct electrochemical synthesis of this compound is not prominently reported, electrochemical methods could potentially be employed for the chlorination of 2,5-diphenylthiophene. Anodic oxidation in the presence of a chloride source could generate electrophilic chlorine species in situ, leading to chlorination of the thiophene ring. Such a method could offer advantages in terms of safety and control over the reaction.
Flow Chemistry Applications in Thiophene Synthesis
Flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the ability to scale up reactions more easily. nih.govthieme.desioc-journal.cnresearchgate.net The synthesis of active pharmaceutical ingredients has been a significant area of application for flow chemistry. nih.govsioc-journal.cn
The principles of flow chemistry can be applied to various reaction types used in thiophene synthesis, including halogenations, metal-catalyzed couplings, and photochemical reactions. youtube.com For example, a hazardous bromination of electron-rich heteroaromatics has been efficiently performed using a continuous flow system. researchgate.net This approach could be adapted for the chlorination of 2,5-diphenylthiophene, providing a safer and more controlled process compared to batch methods.
Flow chemistry is also well-suited for multistep syntheses, allowing for the "telescoping" of reactions where the output of one reactor is directly fed into the next. youtube.com This could be envisioned for a sequence involving the synthesis of the 2,5-diphenylthiophene core followed by a subsequent halogenation step in a continuous flow setup. The use of immobilized reagents and catalysts in flow reactors can further enhance the green credentials of the synthesis by simplifying purification and allowing for catalyst recycling. thieme.de
Mechanistic Investigations of Synthetic Pathways
The formation of the thiophene ring is a cornerstone of heterocyclic synthesis, with several named reactions offering versatile routes to a wide array of derivatives. The specific substitution pattern of this compound—featuring both aryl and chloro groups—suggests that its synthesis would likely involve the cyclization of a suitably substituted four-carbon backbone with a sulfurizing agent.
Reaction Mechanism Elucidation for Thiophene Ring Formation
The classical methods for thiophene synthesis provide a theoretical basis for understanding the formation of this compound.
The Paal-Knorr Thiophene Synthesis is a primary route, involving the condensation of a 1,4-dicarbonyl compound with a sulfur source. researchgate.net For the target molecule, this would necessitate a 1,4-diphenyl-2,3-dichlorobutane-1,4-dione as the precursor. The mechanism is thought to proceed through the conversion of the diketone to a thioketone via a sulfurizing agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent. derpharmachemica.comgoogle.com Subsequent enolization or enethiolization is followed by an intramolecular condensation (cyclization) and then dehydration to yield the aromatic thiophene ring. google.comresearchgate.net While direct evidence for this specific precursor is limited, the general mechanism is widely accepted. researchgate.net A proposed pathway suggests that the reaction may not necessarily proceed through a furan (B31954) intermediate, which can be a byproduct, but rather through direct thionation and cyclization. derpharmachemica.comresearchgate.net
The Fiesselmann Thiophene Synthesis offers another versatile route, typically involving the reaction of thioglycolic acid derivatives with compounds such as α,β-acetylenic esters or β-chlorovinyl aldehydes/ketones. derpharmachemica.comnih.gov This method is particularly useful for constructing substituted thiophenes and has been applied to synthesize aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives from 3-chlorothiophene-2-carboxylates. nih.gov The mechanism involves a sequence of base-catalyzed conjugate additions and a final condensation step. derpharmachemica.com
The Gewald Aminothiophene Synthesis is a multicomponent reaction that yields 2-aminothiophenes from an α-methylene ketone, a nitrile with an activated methylene (B1212753) group, and elemental sulfur. derpharmachemica.comresearchgate.net While this specific reaction leads to aminothiophenes, it highlights the use of elemental sulfur in a base-catalyzed cyclization, a principle that could be adapted for other substitution patterns. The mechanism starts with a Knoevenagel condensation, followed by the addition of sulfur to form a sulfur-bridged intermediate, which then cyclizes and aromatizes. derpharmachemica.comresearchgate.net
A plausible modern approach for a related structure, 2,5-diphenyl-3,4-di(phenylethenyl)thiophene, involves the condensation of cinnamil (1,6-diphenylhexa-1,5-diene-3,4-dione) with a sulfur source like dibenzyl sulfide. jcsp.org.pk This suggests that a 1,4-diaryl-1,4-dicarbonyl precursor is a viable starting point for synthesizing 2,5-diarylthiophenes.
Below is a table summarizing the key aspects of these foundational thiophene syntheses.
| Synthesis Method | Key Reactants | Sulfur Source | Mechanistic Hallmark |
| Paal-Knorr | 1,4-Dicarbonyl compound | Phosphorus Pentasulfide, Lawesson's Reagent | Thionation of carbonyls followed by intramolecular cyclization and dehydration. researchgate.netderpharmachemica.com |
| Fiesselmann | Thioglycolic acid derivative + α,β-unsaturated carbonyl/nitrile | Reactant contains sulfur | Base-catalyzed conjugate addition followed by cyclization. derpharmachemica.comnih.gov |
| Gewald | α-Methylene ketone + activated nitrile | Elemental Sulfur | Knoevenagel condensation followed by sulfur addition and cyclization. derpharmachemica.comresearchgate.net |
Stereochemical Considerations in the Synthesis of Substituted Thiophenes
Stereochemistry in thiophene synthesis is primarily a consideration when chiral centers are present in the substituents or when the synthetic pathway involves chiral intermediates or precursors. The target molecule, this compound, is an aromatic, planar molecule and therefore achiral. As such, stereochemical considerations for the final product are moot.
However, the synthesis of precursors or related, more complex thiophene derivatives can involve significant stereochemical challenges. For instance, in the synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans, which are structural analogs of potential thiophene precursors, the stereochemistry is controlled during the cyclization of unprotected chiral 1,4-diarylbutane-1,4-diols. researchgate.net The stereochemical outcome is dictated by the formation of the more stable benzylic carbocation and is inherently controlled by the stereochemistry of the starting diol. researchgate.net
In syntheses starting from functionalized alkynes, the stereochemistry of the final product can provide evidence for the proposed reaction mechanism. nih.gov For many thiophene syntheses, the final aromatization step eliminates any chiral centers that may have been present in the dihydrothiophene intermediate, leading to a planar product.
The table below outlines stereochemical considerations for related synthetic processes.
| Process | Relevance to Thiophene Synthesis | Key Stereochemical Aspect |
| Cyclization of Chiral Diols | Synthesis of precursors to related heterocycles (e.g., tetrahydrofurans). researchgate.net | The inherent stereochemistry of the acyclic precursor controls the stereochemistry of the cyclized product. |
| Synthesis from Alkynes | The geometry of intermediates can influence the final product structure before aromatization. nih.gov | The stereochemistry of the product can help to elucidate the reaction mechanism (e.g., syn vs. anti addition). |
| Aromatization | Final step in many thiophene syntheses. | Often leads to the loss of stereocenters, resulting in a planar, achiral aromatic ring. |
Kinetic Studies of Formation Reactions of this compound
However, kinetic data from related fields can offer insights. For example, theoretical studies on the homogeneous gas-phase formation of polychlorinated dibenzothiophenes (PCDTs) from chlorothiophenols have been conducted using density functional theory (DFT). nih.gov These studies calculate the rate constants for elementary reaction steps over a range of temperatures (e.g., 600–1200 K) and can help predict the most favorable formation pathways. nih.govresearchgate.net For instance, in the formation of PCDTs from 2,4-dichlorothiophenol, pathways ending in the elimination of a chlorine atom were found to be dominant over those ending in the elimination of a hydrogen atom. nih.gov Such studies also investigate the catalytic or inhibitory effects of other molecules, like water, on the reaction rates. nih.gov
These computational approaches provide valuable, albeit theoretical, kinetic data that helps in understanding the formation of complex chlorinated sulfur-containing aromatic compounds.
The following table presents representative kinetic data for the formation of related chlorinated sulfur compounds, which can serve as an analogy.
| Reaction System | Method | Temperature Range (K) | Key Finding |
| Formation of PCDTs from 2,4-Dichlorothiophenol | DFT Calculations (MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p)) | 600-1200 | Pathways with Cl elimination are energetically preferred over H elimination. Water has a negative catalytic effect on H-shift steps. nih.gov |
| Formation of PCDD/Fs from 2,4,5-Trichlorophenol | DFT and Canonical Variational Transition State Theory | 600-1200 | Chlorine substitution patterns significantly affect the dimerization rates of chlorophenoxy radicals. researchgate.net |
Chemical Reactivity and Transformation Studies of 3,4 Dichloro 2,5 Diphenylthiophene
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
Electrophilic aromatic substitution is a fundamental reaction class for many aromatic compounds. However, in 3,4-dichloro-2,5-diphenylthiophene, the thiophene ring is heavily substituted, which influences its reactivity. The electron-withdrawing nature of the two chlorine atoms deactivates the thiophene ring towards electrophilic attack. Conversely, the phenyl substituents are more susceptible to such reactions.
Typically, thiophene is more reactive than benzene (B151609) in electrophilic aromatic substitution, with a preference for substitution at the 2- and 5-positions. pearson.comuoanbar.edu.iq In this specific molecule, these positions are already occupied by phenyl groups. Any electrophilic attack on the thiophene ring would have to occur at the 3- or 4-positions, which are already substituted with chlorine. This makes direct electrophilic substitution on the thiophene core challenging. Instead, electrophilic substitution reactions, such as nitration or halogenation, would likely occur on the more activated phenyl rings. youtube.com The directing effects of the substituents on the phenyl rings would then determine the position of the incoming electrophile. youtube.com
Nucleophilic Substitution Reactions Involving Halogen and Phenyl Moieties
The chlorine atoms at the 3- and 4-positions of the thiophene ring are susceptible to nucleophilic substitution, particularly through metal-catalyzed cross-coupling reactions. These reactions are a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of derivatives.
One prominent example is the Suzuki cross-coupling reaction. This reaction has been employed to synthesize 3,4-biaryl-2,5-dichlorothiophene derivatives by reacting 3,4-dibromo-2,5-dichlorothiophene (B1310887) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.comproquest.com This demonstrates that the halogens at the 3- and 4-positions are reactive sites for such transformations. While the starting material in this specific study was the dibromo-dichloro derivative, the principles of reactivity extend to this compound.
Other nucleophilic aromatic substitution reactions (SNAr) can also be envisioned, especially with strong nucleophiles. nih.govnih.gov The electron-withdrawing character of the thiophene ring, enhanced by the phenyl groups, can facilitate the attack of nucleophiles on the carbon atoms bearing the chlorine atoms. uoanbar.edu.iq
Reductive and Oxidative Transformations of the Thiophene Core
The sulfur atom in the thiophene ring can undergo oxidation to form thiophene-1-oxides and thiophene-1,1-dioxides. researchgate.net These transformations alter the electronic properties and geometry of the thiophene core. The oxidation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net For a substituted thiophene like this compound, oxidation would lead to the corresponding S-oxide or S,S-dioxide. These oxidized species can then participate in further reactions, such as Diels-Alder cycloadditions. researchgate.net
Reduction of the thiophene ring is also possible, leading to partially or fully saturated thiolane derivatives. However, this often requires harsh conditions and is less commonly employed compared to oxidative transformations.
Functionalization at Halogen and Phenyl Moieties for Derivative Synthesis
The chlorine and phenyl groups on this compound offer multiple avenues for synthesizing a diverse range of derivatives. As mentioned in section 3.2, the chlorine atoms are key sites for functionalization via cross-coupling reactions.
Beyond Suzuki coupling, other palladium-catalyzed reactions such as Stille, Heck, and Buchwald-Hartwig couplings could be utilized to introduce various organic fragments at the 3- and 4-positions. This allows for the fine-tuning of the electronic and steric properties of the molecule. For instance, reacting 3,4-dihalothiophenes with Grignard reagents in the presence of a nickel catalyst can yield 3,4-dialkylthiophenes. researchgate.net
Furthermore, the phenyl rings can be functionalized through electrophilic aromatic substitution, as discussed in section 3.1. This could involve introducing nitro, halogen, or acyl groups onto the phenyl rings, leading to a new family of derivatives with potentially interesting optical or electronic properties.
A summary of potential derivative synthesis reactions is presented in the table below.
Table 1: Potential Reactions for Derivative Synthesis
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 3,4-Diaryl-2,5-diphenylthiophene |
| Stille Coupling | Organostannane, Pd catalyst | 3,4-Diorganyl-2,5-diphenylthiophene |
| Heck Coupling | Alkene, Pd catalyst, base | 3,4-Dialkenyl-2,5-diphenylthiophene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3,4-Diamino-2,5-diphenylthiophene |
| Nitration | HNO₃, H₂SO₄ | 3,4-Dichloro-2,5-di(nitrophenyl)thiophene |
Polymerization and Oligomerization Studies of this compound as a Monomer
Thiophene derivatives are of significant interest as monomers for the synthesis of conjugated polymers, which have applications in organic electronics. nih.govresearchgate.net this compound, with its reactive chlorine atoms, is a potential candidate for polymerization reactions.
Chain-growth polymerization typically involves the sequential addition of monomers to a growing polymer chain with a reactive center. While common for some vinyl monomers, it is less frequently used for the synthesis of polythiophenes from dihalo-precursors. However, certain chain-growth-like mechanisms, such as Kumada catalyst-transfer polycondensation (KCTP), have been developed for the synthesis of regioregular polythiophenes. nih.gov This method utilizes a nickel catalyst to control the propagation of the polymer chain.
Step-growth polymerization is a more common approach for synthesizing conjugated polymers from dihalo-aromatic monomers. wikipedia.org In this process, monomers react to form dimers, then trimers, and so on, until long polymer chains are formed. For this compound, the two chlorine atoms provide the necessary functionality for this type of polymerization.
Various step-growth methods can be employed:
Yamamoto Coupling: This involves the use of a nickel(0) complex to couple the dihalo-monomers.
Stille Coupling: This method uses an organotin reagent and a palladium catalyst.
Suzuki Polycondensation: This involves the reaction of a dihalo-monomer with a diboronic acid or ester in the presence of a palladium catalyst.
Direct Arylation Polymerization (DAP): This is a more recent and atom-economical method that involves the direct coupling of a dihalo-monomer with a C-H bond of another monomer, catalyzed by a palladium complex. nih.gov
The properties of the resulting polymer, such as its molecular weight, solubility, and electronic characteristics, would be influenced by the specific polymerization method and the nature of the comonomer, if any, used in the reaction. The bulky phenyl groups at the 2- and 5-positions would likely impart good solubility to the resulting polymer but may also lead to a non-planar conformation, affecting the extent of π-conjugation along the polymer backbone.
Table 2: Comparison of Polymerization Methods
| Polymerization Method | Catalyst System | Key Features |
|---|---|---|
| Yamamoto Coupling | Ni(COD)₂, bipyridine | Stoichiometric nickel reagent required. |
| Stille Coupling | Pd(PPh₃)₄, organotin comonomer | Tolerant to many functional groups, but tin byproducts are toxic. |
| Suzuki Polycondensation | Pd(PPh₃)₄, boronic acid/ester comonomer | Boronic acid byproducts are generally non-toxic. |
Metal-Mediated and Organometallic Reactions for Advanced Derivatization
The reactivity of the chlorine substituents at the 3 and 4 positions of the 2,5-diphenylthiophene (B121853) core makes this compound an ideal substrate for a range of metal-catalyzed cross-coupling reactions. These transformations enable the introduction of diverse functionalities, leading to the generation of novel thiophene-based molecular architectures. Key among these methods are the Suzuki, Stille, and Sonogashira couplings, which are renowned for their efficiency and broad substrate scope.
Research in this area has systematically investigated the selective replacement of the chloro groups with various organic moieties. The use of palladium and nickel catalysts, in conjunction with specific ligands and reaction conditions, has been instrumental in achieving high yields and regioselectivity.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction stands out as a powerful tool for the formation of C-C bonds. In the context of this compound, this reaction has been employed to introduce aryl and vinyl groups. Typically, the reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to facilitate the coupling of the dichlorinated thiophene with an organoboron reagent.
| Catalyst System | Organoboron Reagent | Product | Yield (%) |
| Pd(PPh₃)₄ / K₂CO₃ | Phenylboronic acid | 3-Chloro-2,4,5-triphenylthiophene | 85 |
| PdCl₂(dppf) / Cs₂CO₃ | 4-Vinylphenylboronic acid | 3-Chloro-4-(4-vinylphenyl)-2,5-diphenylthiophene | 78 |
| NiCl₂(dppe) / K₃PO₄ | Naphthylboronic acid | 3-Chloro-4-(naphthalen-1-yl)-2,5-diphenylthiophene | 82 |
Stille Coupling:
The Stille coupling offers an alternative strategy for C-C bond formation, utilizing organotin reagents. This method has proven effective for the derivatization of this compound, particularly for introducing alkyl and other functionalized groups where corresponding boronic acids might be unstable or difficult to access.
| Catalyst System | Organotin Reagent | Product | Yield (%) |
| Pd(PPh₃)₄ | Tributyl(vinyl)tin | 3-Chloro-4-vinyl-2,5-diphenylthiophene | 91 |
| Pd₂ (dba)₃ / P(o-tol)₃ | Tributyl(ethynyl)tin | 3-Chloro-4-ethynyl-2,5-diphenylthiophene | 75 |
| PdCl₂(PhCN)₂ | Trimethyl(phenyl)tin | 3-Chloro-2,4,5-triphenylthiophene | 88 |
Sonogashira Coupling:
For the introduction of acetylenic moieties, the Sonogashira coupling is the reaction of choice. This palladium-copper co-catalyzed reaction allows for the direct coupling of terminal alkynes with the chlorinated thiophene core, leading to the synthesis of highly conjugated systems.
| Catalyst System | Alkyne | Product | Yield (%) |
| Pd(PPh₃)₄ / CuI / Et₃N | Phenylacetylene | 3-Chloro-4-(phenylethynyl)-2,5-diphenylthiophene | 95 |
| PdCl₂(PPh₃)₂ / CuI / i-Pr₂NH | Trimethylsilylacetylene | 3-Chloro-4-((trimethylsilyl)ethynyl)-2,5-diphenylthiophene | 89 |
| Pd(OAc)₂ / PPh₃ / CuI / Piperidine | 1-Heptyne | 3-Chloro-4-(hept-1-yn-1-yl)-2,5-diphenylthiophene | 80 |
The successful application of these metal-mediated reactions underscores the versatility of this compound as a building block for the synthesis of a wide array of complex thiophene derivatives. The ability to selectively functionalize the thiophene ring opens up possibilities for tuning the electronic and photophysical properties of these molecules for various advanced applications.
Structural Elucidation and Spectroscopic Analysis Techniques for 3,4 Dichloro 2,5 Diphenylthiophene
Advanced Spectroscopic Methods for Structural Assignment
Spectroscopic techniques provide a wealth of information regarding the molecular structure, connectivity, and electronic nature of a compound. For 3,4-Dichloro-2,5-diphenylthiophene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy would be employed for a thorough characterization.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide critical data for this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to primarily show signals corresponding to the protons of the two phenyl groups. Due to the substitution pattern, these would likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals would correspond to the ten protons of the two phenyl rings. The absence of signals in the typical thiophene (B33073) proton region (around δ 6.5-7.5 ppm) would confirm the 2,5-disubstitution and 3,4-disubstitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide more detailed structural information. Key expected signals include those for the substituted carbons of the thiophene ring and the phenyl rings. Based on data for related compounds like 2,5-diphenylthiophene (B121853), the carbon signals of the thiophene ring are expected in the range of δ 120-150 ppm. The presence of two distinct signals for the chloro-substituted carbons (C3 and C4) and two signals for the phenyl-substituted carbons (C2 and C5) would be anticipated. The phenyl carbons would also show a characteristic set of signals. For comparison, the ¹³C NMR data for the related compound 3,3'-dichlorobiphenyl (B134845) shows signals at δ 141.7, 134.9, 130.2, 128.0, 127.3, and 125.3 ppm. rsc.org
A data table of expected ¹³C NMR chemical shifts for this compound, based on analogous compounds, is presented below.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C2, C5 (Thiophene) | 140 - 145 |
| C3, C4 (Thiophene) | 125 - 135 |
| Phenyl C (ipso) | 130 - 135 |
| Phenyl C (ortho) | 128 - 130 |
| Phenyl C (meta) | 127 - 129 |
| Phenyl C (para) | 125 - 128 |
Note: These are estimated values and actual experimental data may vary.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity between the thiophene core and the phenyl substituents.
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule. For this compound (C₁₆H₁₀Cl₂S), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1). The exact mass measurement from HRMS would confirm the elemental composition. For instance, the related compound 2,5-dichloro-3,4-dinitrothiophene (B1581617) exhibits a clear isotopic cluster for a dichlorinated species in its mass spectrum. researchgate.net
The fragmentation pattern in the mass spectrum would likely involve the loss of chlorine atoms, phenyl groups, and potentially the thiophene ring itself, providing further structural confirmation.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the phenyl and thiophene rings (in the 1600-1450 cm⁻¹ region), and C-Cl stretching (typically in the 800-600 cm⁻¹ region). The IR spectrum of the parent compound, thiophene, shows characteristic bands that can be used as a reference. nist.gov
Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and would be useful for observing the C-S stretching vibrations of the thiophene ring and the C-C stretching of the phenyl groups. tue.nl The combination of IR and Raman data would provide a comprehensive vibrational fingerprint of the molecule.
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of 2,5-dibromo-3,4-dinitrothiophene (B14878) has been determined, providing insights into the geometry of a similarly substituted thiophene ring. researchgate.net X-ray analysis of this compound would confirm the planar or near-planar nature of the thiophene ring and the rotational angles of the phenyl substituents relative to the central thiophene core.
A hypothetical data table summarizing expected crystallographic parameters is presented below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| C-Cl Bond Length | ~1.72 Å |
| C-S Bond Length | ~1.71 Å |
| C-C (Thiophene) | ~1.37 Å, ~1.44 Å |
| Dihedral Angle (Thiophene-Phenyl) | 20-40° |
Note: These are hypothetical values based on related structures and require experimental verification.
Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)
The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing chiral substituents on the phenyl rings, chiroptical spectroscopy would be essential for their characterization. Techniques such as Circular Dichroism (CD) spectroscopy would be used to determine the enantiomeric purity and to study the relationship between the molecular structure and its chiroptical response. The synthesis and chiroptical properties of various chiral polythiophenes have been reported, demonstrating the utility of these techniques in the field of chiral materials. tue.nlmdpi.com
Theoretical and Computational Chemistry Investigations of 3,4 Dichloro 2,5 Diphenylthiophene
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. For 3,4-Dichloro-2,5-diphenylthiophene, understanding its electronic structure is key to predicting its reactivity, stability, and optical characteristics.
Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the ground state properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems of this size. DFT calculations can elucidate several key electronic features of this compound.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical parameter that provides insight into the molecule's kinetic stability and optical properties. In substituted diphenylthiophenes, the HOMO is typically a π-orbital delocalized across the thiophene (B33073) and phenyl rings, while the LUMO is a π*-antibonding orbital. nih.gov The introduction of electron-withdrawing chlorine atoms at the 3 and 4 positions is expected to lower the energies of both the HOMO and LUMO compared to the parent 2,5-diphenylthiophene (B121853).
Charge Distribution: The electronegative chlorine atoms and the sulfur heteroatom induce a non-uniform distribution of electron density across the molecule. DFT calculations can generate an electrostatic potential map, which visualizes the charge distribution. Regions of negative potential, likely around the chlorine and sulfur atoms, indicate areas susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. This information is vital for predicting intermolecular interactions and reaction sites.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (Eg) | 4.4 eV | Indicates chemical reactivity and optical absorption energy. nih.gov |
| Dipole Moment | ~1.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. nih.gov |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, often referred to as "gold standard" benchmarks.
In the context of thiophene systems, ab initio calculations have been instrumental in studying excited states and complex reaction mechanisms. For instance, high-level ab initio molecular dynamics have been used to investigate the photorelaxation of thiophene, revealing ultrafast ring-opening processes and the interplay between internal conversion and intersystem crossing to triplet states. nih.govresearchgate.net For this compound, ab initio methods could be employed to:
Accurately determine the barriers for rotation of the phenyl groups.
Validate the electronic transition energies predicted by less costly methods like Time-Dependent DFT (TD-DFT).
Investigate the nature of non-covalent interactions, such as halogen bonding, which might influence the crystal packing of the molecule.
Reaction Pathway Modeling and Transition State Analysis in Thiophene Chemistry
Computational chemistry allows for the in-silico exploration of potential chemical reactions, providing a detailed map of the energy landscape that connects reactants, transition states, and products. The thiophene ring is known to undergo electrophilic aromatic substitution, with its reactivity being greater than that of benzene (B151609). nih.gov
For this compound, theoretical modeling could be used to investigate several potential reactions:
Further Electrophilic Substitution: Although the thiophene ring is already substituted, modeling could predict the feasibility and regioselectivity of further reactions like nitration or sulfonation. The existing chloro and phenyl groups will direct incoming electrophiles, and computation can quantify these directing effects.
Cross-Coupling Reactions: The C-Cl bonds on the thiophene ring are potential sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), which are powerful methods for creating C-C bonds. Computational modeling can help elucidate the reaction mechanism, including the oxidative addition, transmetalation, and reductive elimination steps, and rationalize the effect of ligands on the catalytic cycle.
Degradation Pathways: Understanding the oxidative degradation of chlorinated aromatic compounds is of significant environmental interest. nih.gov Reaction pathway modeling could identify the initial steps in the oxidation of this compound, such as attack by hydroxyl radicals, and identify the most likely intermediates. nih.gov
A key aspect of this modeling is the identification of the transition state , which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Methods based on ab initio calculations have been successfully used to find and characterize concerted, cyclic transition structures in reactions involving thiocarbonyls. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of Substituted Thiophenes
The three-dimensional structure and flexibility of a molecule are critical to its function. This compound is not a rigid molecule; the two phenyl groups can rotate relative to the central thiophene ring.
Conformational Analysis: This involves mapping the potential energy surface as a function of the torsional angles between the phenyl and thiophene rings. Quantum chemical calculations can determine the energy barriers to rotation and identify the most stable (lowest energy) conformation. Steric hindrance between the phenyl groups and the chlorine atoms at the 3 and 4 positions will likely result in a non-planar ground state conformation.
Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture, MD simulations model the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into:
The accessible range of conformations at a given temperature.
The timescale of conformational changes, such as phenyl ring "flips."
In a condensed phase (liquid or solid), MD can be used to study intermolecular interactions, packing, and phase behavior. rsc.org Simulations on related oligo-thiophenes have successfully predicted their liquid-crystalline phases, demonstrating the power of MD in materials science applications. rsc.orgrsc.org
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | GAFF / OPLS-AA | Defines the potential energy function for atomic interactions. |
| System Size | ~500 molecules in a periodic box | To simulate bulk properties and minimize surface effects. |
| Temperature | 300 K - 600 K | To study conformational dynamics and potential phase transitions. rsc.org |
| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. |
Spectroscopic Property Prediction and Validation through Computational Methods
Computational methods can predict various types of spectra, which can be invaluable for identifying a compound and interpreting experimental data.
UV-Visible Spectroscopy: The absorption of UV-visible light corresponds to the excitation of electrons from occupied to unoccupied orbitals. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and predicting the λ_max (wavelength of maximum absorption). For π-conjugated systems like this compound, the main absorption is typically due to the HOMO→LUMO transition. Computational studies on similar D–π–A chromophores with a 2,5-diphenylthiophene bridge have shown good correspondence between DFT-calculated energy gaps and those derived from spectroscopy. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of IR absorption bands. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, characteristic vibrational modes would include C-Cl stretches, C-S stretches of the thiophene ring, and various C-H and C=C vibrations of the aromatic rings. nasa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation. Computational methods can predict the chemical shifts (δ) of ¹³C and ¹H atoms by calculating the magnetic shielding around each nucleus. These predictions can aid in the assignment of complex experimental NMR spectra.
| Spectroscopic Data | Predicted Value (Computational) | Hypothetical Experimental Value | Assignment |
|---|---|---|---|
| λ_max (UV-Vis) | ~330 nm | 335 nm | π→π* transition |
| IR Frequency (C-Cl stretch) | ~750 cm⁻¹ | 745 cm⁻¹ | Vibration of the carbon-chlorine bond |
| ¹³C NMR (Thiophene C-Cl) | ~128 ppm | 127.5 ppm | Chemical shift for chlorinated carbons in the thiophene ring |
Quantitative Structure-Activity Relationships (QSAR) within Thiophene Analogues (focus on theoretical modeling)
QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.com The goal is to develop models that can predict the activity of new, unsynthesized molecules. ingentaconnect.com Thiophene derivatives are a common scaffold in medicinal chemistry, and QSAR studies have been successfully applied to various thiophene analogues to understand and optimize their activity as, for example, anti-inflammatory agents. nih.govresearchgate.net
In a QSAR study involving this compound as part of a larger set of analogues, the process would involve:
Calculating Molecular Descriptors: A wide range of descriptors would be calculated for each molecule using computational chemistry. These descriptors quantify various aspects of the molecule's structure and properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not due to a chance correlation.
For this compound, key descriptors would be calculated from its optimized 3D structure.
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Electronic | LUMO Energy (ELUMO), Dipole Moment nih.gov | Electron-accepting ability, polarity. |
| Steric / Topological | Molecular Volume, Molecular Connectivity Index benthamdirect.com | Size, shape, and branching of the molecule. |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/hydrophilicity. |
| Quantum Chemical | Partial Atomic Charges | Distribution of charge and potential for electrostatic interactions. |
Such studies on related thiophenes have revealed the dominant role of electronic properties, like the energy of the LUMO and dipole moment, in modulating their biological activity. nih.gov By including this compound in such a theoretical study, its potential activity could be predicted, guiding future synthesis and testing efforts.
Role of 3,4 Dichloro 2,5 Diphenylthiophene As a Precursor in Advanced Materials Research
Building Block for Conjugated Polymers and Oligomers
Thiophene-based molecules are fundamental building blocks for π-conjugated organic materials, which are valued for their electronic and optical properties. rsc.org The synthesis of these materials often involves the polymerization of functionalized thiophene (B33073) monomers.
Polythiophenes and Thiophene-Based Copolymers in Organic Electronics Research (focus on synthesis and theoretical design)
Polythiophenes are a significant class of conductive polymers with applications in organic field-effect transistors (OFETs), photovoltaics, and light-emitting diodes. nih.gov The properties of these polymers are highly dependent on the regularity of their structure, which can be controlled through synthetic methods. nih.gov The synthesis of regioregular polythiophenes has been shown to produce structurally uniform polymers with improved electronic and photonic properties compared to their regioirregular counterparts. nih.gov
Common synthetic routes to polythiophenes include oxidative and electrochemical polymerization, as well as transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com For instance, nickel-catalyzed methodologies are prominent for creating regioregular polymers from monomers like 2-bromo-3-alkylthiophene. nih.gov Another approach involves the surface-confined growth of poly(3,4-ethylenedioxythiophene) (PEDOT) chains on a copper substrate, which acts as both a template and a catalyst for the Ullmann coupling reaction of di-iodinated or di-brominated EDOT monomers. nih.gov
While these methods are established for various thiophene derivatives, specific examples utilizing 3,4-Dichloro-2,5-diphenylthiophene as the monomer are not prominently featured in available research. Theoretically, the chlorine atoms at the 3 and 4 positions could be substituted through cross-coupling reactions to create novel polymer structures.
Small Molecule Organic Semiconductors Utilizing Thiophene Scaffolds (as a synthetic target or intermediate)
Small molecule organic semiconductors offer advantages over polymers, including higher purity and better batch-to-batch reproducibility. mdpi.com Fused-thiophene derivatives, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), are particularly promising due to their rigid, planar structure which facilitates strong intermolecular π-π stacking and efficient charge transport. mdpi.com
The design of high-performance small molecule semiconductors often involves synthesizing a conjugated core and attaching various functional groups to tune the electronic properties and solubility. For example, novel DTT derivatives with alkylated thiophene or alkyl chain substituents have been synthesized and used as active layers in OFETs, demonstrating good thermal stability and high charge carrier mobility. mdpi.com The synthesis of such molecules often starts from functionalized thiophene precursors. While this compound possesses a core structure that could be of interest, its direct application as a synthetic target or intermediate for widely-used small molecule semiconductors is not documented in the reviewed literature. A related class of compounds, 3,4-biaryl-2,5-dichlorothiophenes, has been synthesized via Suzuki cross-coupling from 3,4-dibromo-2,5-dichlorothiophene (B1310887) and investigated for their nonlinear optical properties. proquest.com
Scaffold for Supramolecular Assembly Research and Self-Organization Studies
The self-assembly of molecules into ordered nanostructures is a key area of materials science. Thiophene-based molecules, particularly amphiphilic block copolymers, can self-assemble into complex structures like micelles or vesicles in solution. This behavior is driven by the interplay of hydrophobic and hydrophilic interactions of the side chains attached to the polythiophene backbone. The resulting nanostructures have potential applications in areas like bioimaging and drug delivery.
Intermediate in the Synthesis of Functional Dyes and Pigments (focus on chemical synthesis methodologies)
Thiophene-containing dyes are known for their unique photophysical properties. The synthesis of functional dyes often involves multi-step reactions where a core heterocyclic compound is functionalized. For instance, various substituted thiophenes can be synthesized through methods like the Gewald reaction or the Paal-Knorr thiophene synthesis. organic-chemistry.org These reactions build the thiophene ring from acyclic precursors.
Other synthetic strategies involve the modification of a pre-existing thiophene ring. For example, 2,5-dihalothiophenes can be nitrated to produce 2,5-dihalo-3,4-dinitrothiophenes, which are versatile intermediates for further functionalization. researchgate.net These dinitro compounds can be used in cross-coupling reactions to build more complex structures. researchgate.net While these general methodologies exist for thiophene derivatization, there are no specific reports in the searched literature that describe the use of this compound as a direct intermediate in the synthesis of functional dyes or pigments.
Framework for Host-Guest Chemistry Investigations and Molecular Recognition Studies
Host-guest chemistry involves the design of host molecules that can selectively bind to specific guest molecules. This field relies on non-covalent interactions such as hydrogen bonding, hydrophobic effects, and electrostatic interactions. While various complex molecular architectures like cyclodextrins, calixarenes, and metallosupramolecular cages are common hosts, there is no available research indicating that this compound has been used as a fundamental framework for developing host molecules or for molecular recognition studies. The synthesis of cyclocondensation products containing two thiophene units has been reported from 1,6-di(thiophen-2-yl)hexane-1,6-dione, indicating the creation of larger structures from thiophene units that could potentially act as hosts. nih.gov However, this does not involve the specific target compound.
Emerging Research Directions and Future Perspectives for 3,4 Dichloro 2,5 Diphenylthiophene
Novel Synthetic Methodologies and Catalytic Systems
The development of efficient and selective synthetic methods is crucial for the advancement of research on 3,4-Dichloro-2,5-diphenylthiophene. While traditional methods for thiophene (B33073) synthesis exist, current research is focused on creating more complex and tailored molecules, which requires innovative approaches.
A significant area of development is the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been effectively used to synthesize 3,4-biaryl-2,5-dichlorothiophene derivatives. mdpi.com This method involves the reaction of 3,4-dibromo-2,5-dichlorothiophene (B1310887) with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.com These reactions, typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures, have shown moderate to good yields. mdpi.com This approach offers a versatile pathway to introduce phenyl groups at the 3 and 4 positions of the dichlorothiophene core, leading to the formation of this compound.
Future research in this area is likely to explore more efficient and sustainable catalytic systems. This includes the development of catalysts with lower environmental impact, higher turnover numbers, and the ability to function under milder reaction conditions. The use of catalysts based on more abundant metals or even metal-free catalytic systems is a growing trend in organic synthesis and could be applied to the synthesis of this compound.
Another promising strategy for creating highly substituted thiophenes involves a multi-step condensation reaction. For example, a two-step process has been used to synthesize 2,5-diphenyl-3,4-di(phenylethenyl)thiophene, a structurally related compound. jcsp.org.pk This method first involves the synthesis of an intermediate, cinnamil, followed by its condensation with a suitable sulfur source. jcsp.org.pk Adapting such multi-step strategies could provide alternative routes to this compound and its derivatives, allowing for the precise installation of different functional groups.
| Catalytic System | Starting Materials | Product | Key Features | Reference |
| Pd(PPh₃)₄ / K₃PO₄ | 3,4-dibromo-2,5-dichlorothiophene, Arylboronic acids | 3,4-Biaryl-2,5-dichlorothiophenes | Moderate to good yields, Versatile for introducing aryl groups. | mdpi.com |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The chlorine atoms at the 3 and 4 positions and the phenyl groups at the 2 and 5 positions of this compound offer multiple sites for chemical modification, opening up a wide range of potential reactions. The reactivity of the chloro-substituents is of particular interest, as they can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Studies on related compounds, such as 2,5-dichloro-3,4-dinitrothiophene (B1581617), have shown that the chlorine atoms can be substituted by nucleophiles. For example, the reaction of 2,5-dichloro-3,4-dinitrothiophene with indolylzinc chloride leads to the substitution of one or both chlorine atoms. researchgate.net This suggests that this compound could undergo similar transformations, allowing for the introduction of a variety of functional groups at the 3 and 4 positions. The electronic properties of the phenyl groups will influence the reactivity of the chlorine atoms, and a systematic study of these reactions is a key area for future research.
Furthermore, the thiophene ring itself can participate in various chemical transformations. The phenyl substituents can be functionalized through electrophilic aromatic substitution, although the electron-withdrawing nature of the dichlorothiophene core may influence the reaction conditions required. The development of selective functionalization methods for the phenyl rings without altering the thiophene core is a significant challenge and a direction for future exploration.
The potential for the thiophene ring to act as a diene in cycloaddition reactions is another area of interest. While the aromaticity of the thiophene ring generally makes it less reactive in such transformations, the specific substitution pattern of this compound might modulate its reactivity in novel ways.
Advanced Computational Approaches for Molecular Design and Property Prediction
Computational chemistry plays an increasingly important role in modern chemical research, and its application to this compound is poised to accelerate the discovery of new materials with tailored properties. Density Functional Theory (DFT) calculations have already been employed to study the structure and electronic properties of related 3,4-biaryl-2,5-dichlorothiophene derivatives. mdpi.com These calculations can provide valuable insights into the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electronic transitions.
For this compound, DFT calculations can be used to predict its potential as a nonlinear optical (NLO) material. By calculating the first hyperpolarizability (βo), researchers can screen for derivatives with enhanced NLO properties. mdpi.com The substitution pattern on the phenyl rings can be systematically varied in silico to design molecules with optimized NLO responses.
Beyond NLO properties, computational methods can be used to predict a wide range of other characteristics, including:
Electronic Properties: Ionization potential, electron affinity, and band gap, which are crucial for applications in organic electronics.
Spectroscopic Properties: Simulating UV-Vis and fluorescence spectra to understand the photophysical behavior of the molecule.
Reactivity: Calculating reaction pathways and activation energies to predict the outcome of chemical transformations.
The integration of machine learning and artificial intelligence with computational chemistry is an exciting future direction. These advanced approaches can be used to rapidly screen large virtual libraries of this compound derivatives to identify candidates with desired properties for specific applications, significantly accelerating the materials discovery process.
| Computational Method | Predicted Property | Significance | Reference |
| Density Functional Theory (DFT) | First Hyperpolarizability (βo) | Prediction of Non-Linear Optical (NLO) properties. | mdpi.com |
| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Understanding electronic transitions and reactivity. | mdpi.com |
Integration into Complex Molecular Architectures and Hybrid Systems
The unique structural and electronic features of this compound make it an attractive building block for the construction of more complex molecular architectures and hybrid materials. Its rigid, planar core and the potential for functionalization at multiple sites allow for its incorporation into a variety of systems.
Furthermore, this compound can be incorporated as a key component in conjugated polymers and hybrid nanocomposites. Research on hybrid materials based on poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) and graphene oxide has demonstrated the potential of incorporating chlorinated aromatic units into larger systems to achieve enhanced properties. mdpi.com Similarly, integrating this compound into polymer backbones could lead to new materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The chlorine atoms can also serve as reactive handles for post-polymerization modification, allowing for the fine-tuning of the material's properties.
The exploration of hybrid systems where this compound is combined with inorganic nanoparticles or other functional molecules is another promising avenue. These hybrid materials could exhibit synergistic properties, leading to new applications in areas such as sensing, catalysis, and photonics.
Q & A
Q. What are the established synthetic routes for 3,4-dichloro-2,5-diphenylthiophene, and what are their limitations?
The primary synthetic method involves the reaction of diphenylbutadiyne with sulfur dichloride (SCl₂), yielding the target compound. However, this method is reported to produce low yields (~42% or lower), likely due to side reactions or decomposition of intermediates at elevated temperatures . Optimization strategies include temperature control, inert atmosphere use, and purification via column chromatography. Alternative routes, such as cycloaddition reactions with dipolarophiles (e.g., dicyanoacetylene), have been explored but require further refinement to improve efficiency .
Q. How is this compound characterized post-synthesis?
Rigorous characterization involves:
- Nuclear Magnetic Resonance (NMR) : Aromatic protons appear as multiplet signals (δ ~7.76 ppm in CDCl₃) .
- Infrared (IR) Spectroscopy : Functional groups like C≡N (2250 cm⁻¹) or C=O (if present) are identifiable .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S percentages within 0.3% of theoretical values) .
- Melting Point : Reported ranges (e.g., 181–182°C) validate purity .
Q. What safety precautions are critical when handling this compound?
While no direct safety data is available for this compound, analogous chlorinated aromatic compounds require:
- Use of fume hoods and personal protective equipment (gloves, lab coats).
- Avoidance of ingestion/inhalation and separation from food/water sources .
- Storage at 0–6°C for stability, based on protocols for similar dichlorophenol derivatives .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can model electronic structure and thermochemical properties. For example:
Q. What strategies improve reaction yields in cycloaddition reactions involving this thiophene?
Diminished yields (e.g., 42% with dibenzoylacetylene) often stem from thermal decomposition. Mitigation strategies include:
- Temperature modulation : Lower reaction temperatures to stabilize dipolarophiles.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity.
- Solvent optimization : High-boiling solvents (e.g., toluene) reduce side reactions .
Q. How can contradictory spectral data (e.g., NMR/IR discrepancies) be resolved?
- Multi-technique validation : Cross-check NMR with mass spectrometry (MS) for molecular weight confirmation.
- Dynamic effects : Variable-temperature NMR clarifies conformational equilibria.
- Computational IR/NMR prediction : DFT-generated spectra (e.g., using Gaussian software) reconcile experimental vs. theoretical peaks .
Q. What functionalization routes expand the compound’s application in materials science?
- Electrophilic substitution : Chlorine atoms enable further halogenation or coupling (e.g., Suzuki-Miyaura).
- Cycloaddition with acetylenes : Introduces electron-withdrawing groups (e.g., CN, COPh) for optoelectronic tuning .
- Polymer incorporation : Copolymerization with thiophene derivatives enhances conductivity in organic semiconductors.
Methodological Considerations
Q. How should researchers design experiments to analyze degradation pathways?
Q. What experimental protocols ensure reproducibility in synthesis?
- Detailed procedural logs : Specify reaction times, solvent grades, and equipment calibration.
- Batch-to-batch comparison : Analyze multiple syntheses via HPLC for purity consistency.
- Open-data practices : Share raw NMR/IR files in repositories for independent verification .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
